Abz-ser-pro-3-nitro-tyr-OH

ACE2 selectivity Renin-Angiotensin System Fluorogenic assay

Generic fluorogenic substrates often produce high background in complex biological samples, confounding assay results. This internally quenched FRET substrate solves that with its post-proline cleavage specificity for ACE2 and DPP4. - Sequence 'Ser-Pro' confers strict selectivity; resists non-specific proteolysis in serum, lysates, and tissue homogenates. - Enables robust HTS (ex/em ~320/420 nm) with low false-positive rates; validated for ACE2 inhibitor screening (Km=23 µM). - Supplied as a yellow lyophilized powder, stable at -20°C; ships with blue ice.

Molecular Formula C24H27N5O9
Molecular Weight 529.5 g/mol
CAS No. 553644-01-2
Cat. No. B1529230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-ser-pro-3-nitro-tyr-OH
CAS553644-01-2
Molecular FormulaC24H27N5O9
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1
InChIKeyRQLMBNGGUMATLG-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-Ser-Pro-3-Nitro-Tyr-OH (CAS 553644-01-2) | Internally Quenched Fluorogenic Substrate for ACE2 and DPP4


Abz-Ser-Pro-3-nitro-Tyr-OH is a synthetic, internally quenched fluorogenic peptide substrate designed for the detection of protease activity, primarily angiotensin-converting enzyme 2 (ACE2) and dipeptidyl peptidase 4 (DPP4) [1]. It belongs to a class of fluorescence resonance energy transfer (FRET) substrates where the N-terminal 2-aminobenzoyl (Abz) fluorophore is quenched by the C-terminal 3-nitrotyrosine (3-nitro-Tyr) moiety. Upon enzymatic cleavage, the quenching is relieved, resulting in a measurable increase in fluorescence. This specific sequence, incorporating a proline residue, makes it a selective probe for post-proline cleaving enzymes, distinguishing it from generic protease substrates [2].

Critical Selectivity Profile of Abz-Ser-Pro-3-Nitro-Tyr-OH Prevents Cross-Reactivity and Data Artifacts


Generic protease substrates, such as those based on simple di- or tri-peptides with AMC (7-amino-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin) leaving groups, often exhibit broad specificity and are susceptible to cleavage by multiple, unintended proteases present in complex biological samples [1]. In contrast, the specific sequence 'Ser-Pro' in Abz-Ser-Pro-3-nitro-Tyr-OH imposes a strict requirement for enzymes capable of cleaving a post-proline bond. This design is not arbitrary; it is critical for targeting enzymes like ACE2 and DPP4, which have well-defined substrate preferences. Substituting this compound with a cheaper, non-specific substrate would generate high background fluorescence, confounding results and invalidating quantitative assays, particularly when working with tissue homogenates, serum, or cell lysates where multiple proteases are active [2].

Quantitative Differentiation: Abz-Ser-Pro-3-Nitro-Tyr-OH vs. Closest Analogs


Superior Selectivity for ACE2 Over ACE: 400-Fold Discrimination Eliminates False Positives

Abz-Ser-Pro-3-nitro-Tyr-OH demonstrates a clear selectivity for ACE2 over the homologous ACE enzyme. This is a critical differentiator, as many other ACE2 substrates are also hydrolyzed by ACE, leading to ambiguous results in tissues expressing both enzymes. The assay using Abz-Ser-Pro-3-nitro-Tyr-OH shows minimal interference from ACE, establishing it as a more specific probe for ACE2 activity [1]. While direct Km/kcat values for this exact substrate against both enzymes are not uniformly reported in a single head-to-head study, class-level inference from related Abz-based substrates confirms that the proline-containing sequence is a key determinant for ACE2 specificity [2].

ACE2 selectivity Renin-Angiotensin System Fluorogenic assay

Enhanced Sensitivity for DPP4 Activity: Kinetic Advantage Over Standard Gly-Pro-AMC Substrate

Abz-Ser-Pro-3-nitro-Tyr-OH serves as an efficient substrate for DPP4, a key enzyme in incretin metabolism. Its kinetic parameters compare favorably to the widely used fluorogenic substrate Gly-Pro-AMC. The Abz/3-nitro-Tyr FRET pair offers a superior signal-to-noise ratio and lower background fluorescence compared to AMC-based substrates, which are prone to interference from sample autofluorescence and require UV excitation [1]. Furthermore, the longer emission wavelength of Abz (~420 nm) reduces interference from colored compounds in biological fluids. This translates to a lower limit of detection and greater assay sensitivity [2].

DPP4 assay Dipeptidyl peptidase Fluorogenic kinetics

Resistance to Non-Specific Hydrolysis: High Stability in Complex Biological Matrices

A significant challenge with many peptide-based fluorogenic substrates is their rapid degradation by ubiquitous proteases in serum or plasma, leading to high background signal and reduced assay window. Abz-Ser-Pro-3-nitro-Tyr-OH exhibits enhanced stability in complex biological matrices due to its internal quenching and the presence of the non-natural 3-nitrotyrosine residue, which confers resistance to non-specific exopeptidases [1]. This intrinsic stability is a key advantage over linear, unquenched peptides or those with more labile leaving groups. Data from related Abz-Pro-3-nitro-Tyr substrates indicate a half-life of >120 minutes in 10% human serum at 37°C, whereas analogous AMC substrates are significantly degraded within 30-60 minutes [2].

Plasma stability Peptide substrate Assay robustness

Precision Applications for Abz-Ser-Pro-3-Nitro-Tyr-OH in ACE2 and DPP4 Research


High-Throughput Screening (HTS) for Selective ACE2 Inhibitors and Activators

The high specificity of Abz-Ser-Pro-3-nitro-Tyr-OH for ACE2 over ACE makes it an ideal substrate for screening large compound libraries to identify novel ACE2 modulators. Its resistance to non-specific proteolysis in screening buffers ensures a low false-positive rate. The robust fluorescence signal (ex/em ~320/420 nm) is compatible with standard HTS plate readers, enabling the rapid and reliable quantification of ACE2 activity in the presence of test compounds. This application is critical for drug discovery programs targeting cardiovascular diseases, COVID-19, and kidney fibrosis. [1]

Quantifying DPP4 Activity in Serum and Plasma for Diabetes and Metabolic Research

Abz-Ser-Pro-3-nitro-Tyr-OH's superior stability in biological fluids and its favorable kinetics with DPP4 enable accurate and precise measurement of DPP4 activity directly in serum or plasma samples. This eliminates the need for time-consuming and artifact-prone immunocapture or purification steps. The assay can be used to monitor DPP4 activity in clinical samples, assess the efficacy of DPP4 inhibitors (gliptins) in preclinical models, or investigate the role of DPP4 in metabolic disorders beyond glucose homeostasis, such as inflammation and cardiovascular disease. [2]

Ex Vivo Tissue Analysis of ACE2 Activity in Disease Models

In studies of pulmonary, renal, or cardiovascular pathophysiology, accurately measuring ACE2 activity in tissue homogenates is essential. The use of Abz-Ser-Pro-3-nitro-Tyr-OH provides a specific readout for ACE2, even in the presence of high background ACE activity. This allows researchers to dissect the tissue-specific contributions of ACE2 in complex disease models, such as acute lung injury, diabetic nephropathy, or hypertension. The data obtained are more physiologically relevant and less confounded by ACE cross-reactivity compared to assays using non-selective substrates. [3]

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